molecular formula C24H34N4O5 B238459 Tetrazomine CAS No. 132073-72-4

Tetrazomine

Cat. No.: B238459
CAS No.: 132073-72-4
M. Wt: 458.5 g/mol
InChI Key: WXZSUBHBYQYTNM-WMDJANBXSA-N
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Description

Discovery, Isolation, and Natural Origin of Tetrazomine

This compound was first discovered as a novel antibiotic produced by the fermentation of an actinomycete strain, identified as Saccharothrix mutabilis subsp. chichijimaensis. nih.gov This strain was isolated from a sample of beach sand collected at Chichijima, one of the Ogasawara Islands in Tokyo, Japan. nih.gov The antibiotic was extracted from the fermentation broth of this microorganism. nih.gov Early research determined the molecular formula of this compound to be C24H34N4O5. nih.gov Initial studies revealed that this compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, it demonstrated strong cytotoxic activity against P388 leukemia cells, indicating potential for antitumor applications. nih.gov

Structural Classification within Tetrahydroisoquinoline Alkaloids

This compound belongs to the large and diverse family of isoquinoline (B145761) alkaloids, specifically classified as a tetrahydroisoquinoline (THIQ) antitumor antibiotic. nih.govacs.orgnih.gov The core of its structure is the 1,2,3,4-tetrahydroisoquinoline (B50084) nucleus, a heterocyclic scaffold widely distributed in nature. nih.gov This structural class is known for a wide range of pharmacological activities. nih.govnih.gov this compound is grouped with other complex THIQ antitumor antibiotics such as quinocarcin (B1679961) and saframycin, which also feature this core structural motif. nih.gov The tetrahydroisoquinoline framework is a key component that contributes to the biological activity of these compounds. acs.org

Structural Complexity and Stereochemical Features as Research Challenges

The molecular structure of this compound presents a significant challenge for chemical synthesis and research due to its high degree of complexity and specific stereochemistry. nih.govnih.gov The molecule is a hexacyclic structure, meaning it is composed of six fused rings, which include piperidine, piperazine, oxazole, and pyrrolidine (B122466) rings. nih.gov This compact and intricate arrangement of rings creates a rigid, three-dimensional architecture.

A major hurdle in the study and synthesis of this compound is the presence of multiple stereocenters. The precise spatial arrangement of atoms at these centers is crucial for its biological activity. Determining the relative and absolute stereochemistry of the natural product was a significant undertaking, ultimately achieved through total synthesis. mountainscholar.org Synthetic efforts have required the development of novel chemical reactions and strategies, such as 1,3-dipolar cycloadditions, to construct the key tetracyclic intermediates and control the stereochemistry. nih.govnih.govmountainscholar.org The synthesis of specific components, like the β-hydroxy pipecolic acid moiety, also demands sophisticated asymmetric synthesis techniques to obtain the correct stereoisomer. mountainscholar.orgrsc.org These structural and stereochemical challenges make this compound a notable subject of research, driving innovation in synthetic methodology. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132073-72-4

Molecular Formula

C24H34N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

(3R)-3-hydroxy-N-[(1S,2S,3R,5R,6R,9R)-3-(hydroxymethyl)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-trien-12-yl]piperidine-2-carboxamide

InChI

InChI=1S/C24H34N4O5/c1-27-16-9-13(10-29)21(27)15-8-12-5-6-14(26-23(31)20-18(30)4-3-7-25-20)22(32-2)19(12)17-11-33-24(16)28(15)17/h5-6,13,15-18,20-21,24-25,29-30H,3-4,7-11H2,1-2H3,(H,26,31)/t13-,15-,16+,17-,18+,20?,21-,24+/m0/s1

InChI Key

WXZSUBHBYQYTNM-WMDJANBXSA-N

SMILES

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=C(C=C4)NC(=O)C6C(CCCN6)O)OC)CO

Isomeric SMILES

CN1[C@@H]2C[C@H]([C@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=C(C=C4)NC(=O)C6[C@@H](CCCN6)O)OC)CO

Canonical SMILES

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=C(C=C4)NC(=O)C6C(CCCN6)O)OC)CO

Synonyms

tetrazomine

Origin of Product

United States

Synthetic Methodologies for Tetrazomine and Its Analogs

Historical Perspectives and Initial Fragment Synthesis

The synthesis of Tetrazomine has been approached through various strategies, often building upon established methods for constructing its key structural motifs. Early work focused on the synthesis of essential fragments, particularly the tetrahydroisoquinoline (AB) ring system, which is a common feature in this class of natural products patsnap.comnih.govresearchgate.net.

Approaches to the Tetrahydroisoquinoline (AB) Ring System

The Pictet-Spengler reaction, a well-established method for synthesizing tetrahydroisoquinolines, has also been instrumental in the synthesis of THIQ precursors relevant to this compound rsc.orgthermofisher.comjk-sci.comresearchgate.netmdpi.com. This reaction typically involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization thermofisher.comjk-sci.com. Research has explored the application of the Pictet-Spengler reaction in constructing the stereoselective tetrahydroisoquinoline skeleton, often in conjunction with other catalytic methods researchgate.netrsc.org. For instance, Pd(II)-catalyzed C(sp³)–H monoarylation followed by Pictet–Spengler reactions has been utilized to stereoselectively assemble this core structure researchgate.netrsc.org.

Strategies for Total Synthesis of this compound

The total synthesis of this compound has been a challenging yet rewarding endeavor, leading to the development of sophisticated methodologies for assembling its complex polycyclic framework.

Pioneering Racemic and Diastereoselective Total Syntheses

Early efforts in the total synthesis of this compound focused on developing racemic and diastereoselective routes. One notable strategy involved the development of a new method for forming an allylic amine precursor to an azomethine ylide. This precursor was then exploited in an efficient 1,3-dipolar cycloaddition reaction to construct a key tetracyclic intermediate, which served as a crucial component in the synthesis of (-)-Tetrazomine patsnap.com. These pioneering syntheses laid the groundwork for more advanced stereoselective approaches.

Recent Advances in Asymmetric Formal and Total Syntheses

More recent advancements have centered on achieving highly enantioselective syntheses of this compound, employing cutting-edge catalytic strategies and stereoselective reactions.

Modern synthetic approaches have leveraged powerful catalytic methods for the construction of chiral centers within the this compound structure. A key development includes the efficient synthesis of (2S,3R)-3-hydroxypipecolic acid via a palladium(II)-catalyzed methylene (B1212753) C(sp³)–H acetoxylation researchgate.netrsc.org. This method provides a stereoselective route to a vital chiral fragment. Furthermore, palladium(II)-catalyzed C(sp³)–H monoarylation, coupled with Pictet–Spengler reactions, has been employed to stereoselectively construct the tetrahydroisoquinoline skeleton researchgate.netrsc.org. These catalytic strategies are crucial for installing the required stereochemistry with high fidelity.

The stereoselective construction of the pyrrolidine (B122466) core, another critical feature of this compound, has been achieved through innovative multicomponent reactions researchgate.netrsc.org. Specifically, a copper(I)-catalyzed exo-selective asymmetric [C + NC + CC] coupling reaction has been successfully employed to build this chiral pyrrolidine scaffold researchgate.netrsc.org. This approach efficiently assembles multiple components in a controlled manner, leading to the desired stereochemistry of the pyrrolidine ring.

Chemical Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs involves intricate chemical transformations aimed at modifying the core molecular structure to explore structure-activity relationships (SAR) and to enhance specific biological properties nih.govnih.govresearchgate.netresearchgate.net. These efforts leverage modern synthetic methodologies to access a diverse range of derivatives.

Design Principles for Structural Modification

The design of this compound analogs is predominantly guided by comprehensive structure-activity relationship (SAR) studies. These investigations aim to elucidate how specific alterations to the molecular architecture influence the compound's biological efficacy and other properties nih.govnih.govresearchgate.netresearchgate.net. Key design principles include:

Modification of the Tetrahydroisoquinoline (THIQ) Scaffold: Researchers systematically alter the THIQ core structure, including substituents on the aromatic ring and modifications at the benzylic position. These changes are made to modulate electronic properties, lipophilicity, and the compound's interaction with biological targets researchgate.net.

Stereochemical Variation: The synthesis often involves exploring different stereoisomers of this compound and its analogs, as stereochemistry can significantly impact biological activity eurekaselect.comnih.gov.

Introduction of Novel Functional Groups: To improve properties such as solubility, metabolic stability, or to introduce new chemical handles for conjugation, novel functional groups are strategically incorporated into the molecular framework researchgate.net.

Application of Advanced Synthetic Techniques: The creation of these analogs relies on sophisticated synthetic strategies, including acs.orgunifi.it-dipolar cycloadditions and palladium-catalyzed reactions, which enable the efficient construction of complex molecular architectures acs.orgacs.orgacs.orgresearchgate.net.

Table 1: Design Principles for this compound Analogs

Structural Modification StrategyRationale/ObjectiveExample Research Focus
Alteration of aromatic ring substituentsModulate electronic properties, lipophilicity, and binding interactions.SAR studies to optimize target affinity.
Modification of benzylic position substituentsInfluence steric bulk, electronic effects, and interaction with binding pockets.Enhancing potency or selectivity.
Stereochemical variationInvestigate the role of specific stereoisomers in biological activity.Synthesis of enantiomerically pure analogs.
Introduction of novel functional groupsImprove solubility, metabolic stability, or introduce new chemical handles.Development of chemical probes or prodrugs.

Evaluation of Synthetic Analogues for Research Applications

The evaluation of synthesized this compound analogs is critical for identifying promising candidates for further research and development. This process typically involves a multi-faceted approach:

Biological Activity Profiling: Analogs are rigorously tested in vitro using various biological assays to determine their potency, selectivity, and spectrum of activity. This includes assessing their cytotoxic effects against cancer cell lines, as well as their antimicrobial and general biochemical activities eurekaselect.comnih.govacs.org.

Mechanism of Action Studies: Research also focuses on elucidating how these analogs exert their effects, such as their ability to induce DNA cleavage, a mechanism associated with this compound's activity acs.org.

Structure-Activity Relationship (SAR) Elucidation: By comparing the biological data of various analogs with their structural differences, researchers can identify key pharmacophores and understand the SAR. This knowledge is instrumental in guiding the design of improved compounds with enhanced therapeutic potential or specific research utility nih.govnih.govresearchgate.netresearchgate.net.

Table 2: Evaluation of this compound Analogs in Research Applications

Evaluation AreaSpecific Assays/MethodsKey Research Applications
Biological ActivityIn vitro cytotoxicity assays, antimicrobial sensitivity tests, biochemical assays.Identification of potent antitumor agents, understanding antimicrobial mechanisms.
Mechanism of Action StudiesDNA cleavage assays, enzyme inhibition studies.Elucidating how analogs interact with biological targets.
Structure-Activity Relationship (SAR)Comparative analysis of analog activities against structural changes.Guiding the design of next-generation compounds with improved properties for research.

Molecular and Cellular Mechanism of Action Studies

Elucidation of Biological Targets and Pathways

While Tetrazomine is recognized as an antitumor antibiotic, specific detailed studies on its direct inhibition of individual enzymes like RET, HSP90, CDK2, DHFR, and SDH using this compound itself were not explicitly detailed in the provided search snippets. However, this compound belongs to a class of compounds, the THIQ alkaloids, which have been investigated for their interactions with various biological targets.

The THIQ family of compounds, to which this compound belongs, has been explored for its potential to inhibit key enzymes involved in cellular processes and disease pathways. For instance, related THIQ compounds have demonstrated inhibitory potential against targets such as the RET receptor tyrosine kinase researchgate.netresearchgate.net. Specifically, compounds 3 and 7, identified as THIQ analogs, exhibited binding energies of -5.2 and -5.6 kcal/mol, respectively, in molecular docking studies against the RET enzyme, though they were noted as less potent than the standard inhibitor alectinib (B1194254) (-7.2 kcal/mol) researchgate.netresearchgate.net.

Other research has focused on different enzyme targets within this class. For example, a derivative compound (8d) was identified as a significant dihydrofolate reductase (DHFR) inhibitor with an IC50 of 0.199 µM, comparable to the control drug Methotrexate (IC50 of 0.131 µM) researchgate.net. Furthermore, tetrazole analogues of Methotrexate and Aminopterin have also been characterized as potent DHFR inhibitors nih.gov. Compounds related to the THIQ scaffold have also been investigated for their effects on other enzymes, such as Hsp90 researchgate.netpitt.edu and CDK2 nih.govnih.govacsmedchem.orggoogle.com.pg, though direct data for this compound's specific inhibition of these enzymes was not found in the provided literature. Succinate dehydrogenase (SDH) has also been identified as a target in broader studies of cellular metabolism and disease pathways googleapis.comoncotarget.comnih.gov.

Research into the broader class of THIQ compounds indicates that they can influence cellular processes such as proliferation and cell cycle progression polyu.edu.hk. Some related THIQ analogs have been observed to induce cell cycle arrest, specifically at the G2/M phase, and promote apoptosis in cancer cell lines like HEPG2 researchgate.netresearchgate.net. While these findings provide context for the potential cellular activities of THIQ compounds, direct experimental evidence detailing this compound's specific effects on cell cycle progression was not explicitly presented in the provided search results.

Investigations into Nucleic Acid Interactions

This compound's interaction with nucleic acids is a significant aspect of its mechanism of action, primarily involving damage induced by reactive oxygen species.

This compound, in conjunction with reducing agents, has been shown to participate in redox chemistry that leads to the generation of reactive oxygen species (ROS) rsc.orgnih.gov. Specifically, this compound can mediate the reduction of molecular oxygen to superoxide. This process ultimately results in the production of ROS, which can cause damage to DNA rsc.orgnih.gov. This mechanism is characterized as O2-dependent cleavage of DNA by this compound jst.go.jp.

The mechanism by which this compound induces DNA damage is primarily through redox-mediated processes, leading to DNA "nicking" via ROS rsc.orgnih.govjst.go.jp. This mode of action is distinct from alkylating agents, such as bis-(2-chloroethyl) sulfide, which covalently modify DNA bases through alkylation rsc.org. The generation of ROS and subsequent DNA damage suggests that this compound's primary interaction with DNA does not involve direct alkylation.

Interaction with Chiral Biomolecules

This compound is a complex natural product that possesses chiral centers within its molecular structure researchgate.netresearchgate.netresearchgate.net. The presence of these chiral centers suggests that this compound has the potential to interact stereoselectively with other chiral biomolecules found within cells, including proteins, enzymes, and nucleic acids researchgate.net. The importance of stereochemistry in the biological activity of this compound analogues has been highlighted, underscoring the significance of its specific three-dimensional configuration in mediating its cellular effects mdpi.com. The synthesis of specific enantiomers, such as (-)-tetrazomine, further emphasizes the relevance of its chirality researchgate.net.

Structure Activity Relationship Sar and Computational Research

Systematic Structure-Activity Relationship Studies

Systematic studies of the structure-activity relationship (SAR) of tetrazomine and its analogs are crucial for understanding the molecular features responsible for its biological activity and for the rational design of new, potentially more effective therapeutic agents. These investigations involve the synthesis of various analogs and the evaluation of their biological potency.

Significance of the Tetrahydroisoquinoline Motif

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a foundational structural scaffold present in a vast family of natural products, including numerous antitumor antibiotics. semanticscholar.orgacs.org this compound belongs to this important class of compounds, which also includes quinocarcin (B1679961), saframycins, and ecteinascidins. rsc.orgmdpi.com The THIQ core is a crucial element for the biological activity of these molecules, often participating in key interactions with biological targets such as DNA. nih.gov The specific arrangement of the THIQ system within the pentacyclic core of this compound is critical for its cytotoxic properties. mdpi.comnih.gov The synthesis of this core, often a complex undertaking, is a central focus in the development of this compound analogs for SAR studies. nih.gov

Impact of Side Chains and Stereochemistry on Activity

The biological activity of this compound is highly sensitive to modifications in its side chains and to its stereochemistry. The total synthesis of (-)-tetrazomine and a series of its analogs by Scott and Williams in 2002 provided significant insights into these relationships. nih.gov

One of the key structural features of this compound is the unusual 3-hydroxypipecolic acid moiety. nih.gov SAR studies have demonstrated that alterations to this side chain have a profound impact on biological activity. For instance, analogs where the 3-hydroxypipecolic acid is replaced with other residues, such as a simple N-methyl group, have been synthesized and evaluated. nih.gov

The stereochemistry of the molecule is also a critical determinant of its potency. nih.gov The natural enantiomer, (-)-tetrazomine, exhibits potent biological activity. nih.gov The synthesis of various stereoisomers has allowed for a detailed examination of the stereochemical requirements for activity. acs.org It has been shown that even subtle changes in the spatial arrangement of substituents can lead to a significant loss of potency, highlighting the specific three-dimensional structure required for interaction with its cellular target. acs.orgnih.gov

Table 1: SAR Findings for this compound Analogs

Analog Modification Effect on Biological Activity Reference
Replacement of 3-hydroxypipecolic acid Significant alteration in potency nih.gov
Alteration of Stereochemistry Loss of biological activity acs.orgnih.gov
Modification of the pentacyclic core Changes in cytotoxic properties mdpi.comnih.gov

Computational Chemistry in this compound Research

Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering powerful methods to investigate and predict the behavior of complex molecules like this compound at an atomic level. These techniques complement experimental SAR studies by providing detailed insights into the interactions between this compound and its biological targets, guiding the design of new analogs with enhanced activity.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, which is typically a protein or a DNA sequence. openaccessjournals.comfrontiersin.org In the context of this compound research, molecular docking simulations can be employed to model the interaction of this compound and its analogs with its putative biological target, DNA. nih.gov

These simulations can help to:

Predict Binding Modes: Identify the most likely binding conformation of this compound within the minor groove of DNA. rsc.org

Elucidate Key Interactions: Determine the specific atoms and functional groups on both this compound and the target that are involved in the binding, such as hydrogen bonds and van der Waals forces. openaccessjournals.com

Screen Virtual Libraries: Virtually screen libraries of this compound analogs to prioritize those with the highest predicted binding affinity for synthesis and experimental testing. mdpi.com

For example, docking studies on related THIQ analogs have been used to understand their binding patterns with various protein targets, revealing key interactions like π-π stacking and hydrogen bonding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsci-hub.se QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally measured activities. csit.am

For this compound research, QSAR can be a valuable predictive tool:

Model Development: A QSAR model can be built using a dataset of this compound analogs with known biological activities. cresset-group.comresearchgate.net

Predictive Power: Once validated, the model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. wikipedia.org

Mechanistic Insights: The descriptors included in the QSAR model can provide insights into the structural features that are most important for activity. nih.gov

Advanced Electronic Structure Calculations and Molecular Dynamics

Advanced computational methods like electronic structure calculations and molecular dynamics (MD) simulations provide a more detailed and dynamic picture of molecular systems.

Electronic Structure Calculations: These methods, based on quantum mechanics, can be used to calculate the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO) and electrostatic potential. rsc.org This information is valuable for understanding its reactivity and interaction with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. nih.govmdpi.com For this compound, MD simulations can be used to:

Study the conformational flexibility of the molecule in solution.

Simulate the process of this compound binding to its target, revealing the energetic and structural changes that occur. googleapis.com

Investigate the stability of the this compound-target complex over time.

These advanced computational approaches, while computationally intensive, offer a deeper understanding of the molecular mechanisms underlying the biological activity of this compound.

Biosynthetic Pathways and Precursor Studies

Natural Product Origin and Primary Producers

Tetrazomine is a secondary metabolite produced by an actinomycete. It was first isolated from the fermentation broth of the bacterial strain Y-09194L, which was identified as Saccharothrix mutabilis subsp. chichijimaensis. nih.gov This strain was discovered in a beach sand sample collected from Chichijima, one of the Ogasawara Islands in Tokyo, Japan. nih.govbenthamdirect.com Actinomycetes, particularly those from the genus Saccharothrix, are well-known producers of a diverse array of bioactive compounds, including many antibiotics. researchgate.net The production of this compound by this specific subspecies highlights the unique metabolic capabilities that can be found in terrestrial and marine microorganisms.

Investigation of Common Biosynthetic Routes for Tetrahydroisoquinoline Alkaloids

This compound is a member of the large and structurally diverse family of tetrahydroisoquinoline (THIQ) alkaloids. acs.orgucl.ac.uk In plants, the biosynthesis of THIQ alkaloids is well-characterized and typically initiated by a Pictet-Spengler reaction. eurekaselect.comnih.govmdpi.commdpi.com This key reaction involves the condensation of a β-arylethylamine, such as dopamine (B1211576), with an aldehyde or ketone to form the characteristic tetrahydroisoquinoline core. nih.govnih.govacs.org For many benzylisoquinoline alkaloids in plants, the central biosynthetic intermediate is (S)-reticuline, which is formed from dopamine and 4-hydroxyphenylacetaldehyde. nih.govresearchgate.net From (S)-reticuline, a multitude of enzymatic modifications lead to the vast diversity of plant-derived THIQ alkaloids. nih.gov

However, this compound is of bacterial origin, and its structural complexity, particularly the presence of a piperizinohydroisoquinoline motif and a 3,8-diazobicyclo[3.2.1]octane core, suggests a biosynthetic pathway that diverges from the canonical plant-based routes. nih.govacs.org While the Pictet-Spengler reaction is a fundamental transformation in the biosynthesis of many THIQs, its specific role and the nature of the precursors in bacterial systems can differ. nih.gov For complex bacterial THIQ alkaloids like this compound and its relatives in the quinocarcin (B1679961) family, the biosynthesis is thought to be orchestrated by large, multifunctional enzyme complexes, particularly nonribosomal peptide synthetases (NRPSs). mdpi.com These enzymatic assembly lines are capable of incorporating and modifying various amino acid and other building blocks to construct complex molecular scaffolds. One of the key precursors for members of the quinocarcin family is believed to be derived from L-tyrosine. clockss.org

Hypothetical Biosynthetic Intermediates and Enzymatic Steps

Direct experimental elucidation of the this compound biosynthetic gene cluster and its specific enzymatic steps has not been extensively reported. However, significant insights can be drawn from studies on the closely related and structurally similar antibiotic, quinocarcin. acs.orgmdpi.com It is proposed that the biosynthesis of the quinocarcin family of alkaloids, including this compound, is governed by a bimodular nonribosomal peptide synthetase (NRPS) system. mdpi.com

A proposed biosynthetic pathway for quinocarcin, which can be adapted for this compound, suggests the following key stages: mdpi.com

Initiation and Elongation: The biosynthesis is likely initiated on a nonribosomal peptide synthetase (NRPS) assembly line. The first module of the NRPS would be responsible for activating and incorporating the initial building blocks. In the case of quinocarcin, these are thought to be a fatty acid unit and L-alanine. mdpi.com For this compound, the unique β-hydroxypipecolic acid moiety would need to be synthesized and incorporated. Hydroxypipecolic acids are known components of other natural products and are often formed via the hydroxylation of L-pipecolic acid, which itself is derived from L-lysine. researchgate.netdntb.gov.ua

Formation of the Tetrahydroisoquinoline Core: A key step is the formation of the tetrahydroisoquinoline ring system. While a classical Pictet-Spengler reaction is a plausible mechanism, within the context of an NRPS system, this cyclization would be a highly controlled enzymatic process. The aromatic portion of the THIQ core is likely derived from L-tyrosine. clockss.org

Assembly of the Polycyclic Structure: Subsequent enzymatic modifications on the NRPS-bound intermediate would lead to the formation of the complex polycyclic structure. This includes the construction of the 3,8-diazobicyclo[3.2.1]octane core, a hallmark of the quinocarcin family. nih.govacs.org

Formation of the Oxazolidine (B1195125) Ring: A late-stage oxidation and cyclization step is hypothesized to form the fused oxazolidine ring present in both quinocarcin and this compound. acs.orgclockss.org It has been suggested that a redox disproportionation reaction of this oxazolidine moiety is involved in the biological activity of these compounds. wordpress.com

The structural differences between this compound and quinocarcin, namely the presence of a β-hydroxypipecolic acid unit in this compound, would arise from the incorporation of this specific precursor by the NRPS machinery. The enzymes responsible for the synthesis of this unusual amino acid would be encoded within the this compound biosynthetic gene cluster.

Analytical and Methodological Advancements in Tetrazomine Research

Modern Analytical Techniques for Structural Characterization

The definitive elucidation of tetrazomine's complex three-dimensional structure has been a significant achievement, made possible by a combination of modern analytical techniques. capes.gov.br These methods are essential for confirming the identity and purity of both the natural product and its synthetic analogues. wisdomlib.org

Initial characterization of this compound relied on a suite of spectroscopic methods. capes.gov.br Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, has been fundamental in mapping the connectivity of atoms within the molecule. ufba.brnih.gov These techniques provide detailed information about the chemical environment of each atom, which is crucial for piecing together the intricate ring system.

Mass spectrometry (MS) is another indispensable tool, used to determine the molecular weight and elemental composition of this compound. wisdomlib.orgsapub.org High-resolution mass spectrometry can provide a highly accurate molecular formula, which for this compound was determined to be C₂₄H₃₄N₄O₅. nih.govcapes.gov.br

Infrared (IR) spectroscopy complements NMR and MS data by identifying the presence of specific functional groups within the molecule. acs.org This technique is particularly useful for confirming the presence of hydroxyl (OH), amine (NH), and carbonyl (C=O) groups, which are key features of the this compound structure.

For unambiguous determination of the stereochemistry of complex molecules like this compound, X-ray crystallography is the gold standard. sapub.org This technique provides a precise three-dimensional map of the atoms in a crystalline sample, which was instrumental in confirming the relative and absolute stereochemistry of this compound. acs.org

Table 1: Key Analytical Techniques in this compound Research

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Detailed atomic connectivity and chemical environment
Mass Spectrometry (MS) Molecular weight and elemental composition
Infrared (IR) Spectroscopy Identification of functional groups
X-ray Crystallography Precise three-dimensional atomic arrangement and stereochemistry

Advanced Separation and Purification Methodologies

The isolation of this compound from its natural source, a fermentation broth of Saccharothrix mutabilis, necessitates sophisticated separation and purification techniques. nih.gov Similarly, the purification of synthetic this compound and its analogues from complex reaction mixtures requires a robust set of methodologies. acs.org

Chromatography is the cornerstone of purification in this compound research. labster.comijddr.in Various chromatographic methods are employed, each exploiting different physicochemical properties of the molecules to achieve separation. aamc.org

Column Chromatography: This is a fundamental technique used for the initial separation of this compound from the crude extract or reaction mixture. aamc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that is essential for the final purification of this compound to a high degree of purity. aamc.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a commonly used variant. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of fractions collected during column chromatography. aamc.org

Beyond chromatography, other techniques such as extraction are also crucial. slideshare.net Liquid-liquid extraction is often used in the initial stages to separate the desired compound from a complex mixture based on its differential solubility in two immiscible liquid phases. labster.com

Crystallization is another key purification technique. ijddr.in By carefully selecting a solvent system, it is often possible to induce the formation of highly pure crystals of this compound, leaving impurities behind in the solution.

Development of Robust Biological Assays for Mechanistic Research

Understanding the mechanism of action of this compound requires the development of reliable and informative biological assays. acs.orgnih.gov These assays are crucial for evaluating the biological activity of this compound and its synthetic analogues, and for elucidating the molecular pathways through which they exert their effects. nih.gov

Initial studies on this compound utilized cytotoxicity assays to demonstrate its potent activity against cancer cell lines, such as P388 leukemia cells. nih.govcapes.gov.br These assays typically measure the ability of a compound to inhibit cell growth or induce cell death.

To delve deeper into the mechanism, more specific assays are employed. Given that this compound is a DNA-interacting agent, assays that measure DNA damage or interference with DNA metabolism are particularly relevant. nih.gov For instance, assays can be designed to detect DNA strand breaks or the inhibition of enzymes involved in DNA replication or repair.

Antimicrobial activity is another important facet of this compound's biological profile. nih.gov The antimicrobial properties of this compound and its analogues are typically evaluated using assays that measure the inhibition of bacterial growth, such as the minimum inhibitory concentration (MIC) assay. nih.gov

The development of new biological assays is an ongoing process in chemical biology research. mdpi.com These assays are becoming increasingly sophisticated, allowing for the high-throughput screening of compound libraries and the detailed investigation of cellular pathways. frontiersin.org

Future Perspectives in this compound Chemical Biology Research

The field of this compound chemical biology continues to evolve, with several exciting avenues for future research. rsc.org A major focus will be on the design and synthesis of novel this compound analogues with improved therapeutic properties. acs.orgacs.org By systematically modifying the this compound scaffold, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties.

The development of more advanced biological assays and chemical probes will be critical for a deeper understanding of this compound's mechanism of action. frontiersin.org These tools will enable researchers to identify the specific cellular targets of this compound and to map the signaling pathways that are affected by its activity.

Furthermore, the application of synthetic biology and biosynthetic engineering approaches could open up new possibilities for the production of this compound and its analogues. nih.gov By manipulating the biosynthetic gene cluster of this compound in its producing organism, it may be possible to generate novel derivatives with unique biological activities.

The ongoing research into this compound and its family of related natural products, the tetrahydroisoquinoline antitumor antibiotics, highlights the power of chemical biology to bridge the gap between chemistry and biology. patsnap.comconstructor.universityresearchgate.net These efforts are not only expanding our fundamental knowledge of how small molecules interact with biological systems but also hold promise for the development of new therapeutic agents.

Q & A

Q. What are the foundational methods for synthesizing Tetrazomine and verifying its structural integrity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, including [3+2] cycloaddition and catalytic enantioselective processes. Key steps:

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to ensure correct stereoisomer formation .
  • Structural validation : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular structure. For example, Scott & Williams (2002) resolved this compound’s stereochemistry via X-ray diffraction of crystalline intermediates .
  • Purity assessment : Employ HPLC with chiral columns to isolate enantiomers and quantify impurities (<0.5% threshold for biological assays).

Q. How do researchers design in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Target selection : Prioritize targets linked to this compound’s reported mechanisms (e.g., DNA intercalation or enzyme inhibition) using cheminformatics tools like molecular docking.
  • Dose-response curves : Test concentrations spanning 0.1 nM–100 µM in triplicate, using cell viability assays (MTT/CellTiter-Glo) or enzymatic activity kits.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls.

Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in viability assays) and validate using orthogonal methods (e.g., flow cytometry vs. luminescence).
  • Compound degradation : Monitor stability via LC-MS under assay conditions (pH/temperature). Johnston et al. (2011) found 20% degradation of this compound in serum-containing media after 24h .
  • Data reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate results, weighting studies by sample size and methodological rigor .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes).
  • Metabolic stability : Conduct microsomal incubation (human/rodent liver microsomes) to identify metabolic hotspots. Modify vulnerable sites (e.g., methyl groups) via medicinal chemistry.
  • Tissue distribution : Quantify using radiolabeled (¹⁴C) this compound and autoradiography in model organisms .

Q. How can researchers elucidate this compound’s mechanism of action when transcriptomic data conflicts with phenotypic outcomes?

Methodological Answer:

  • Multi-omics integration : Cross-reference RNA-seq data with phosphoproteomics (e.g., Kinase-Substrate Enrichment Analysis).
  • CRISPR screening : Knock out putative targets (e.g., TOP2A) and assess rescue effects.
  • Functional validation : Use dominant-negative mutants or pharmacological inhibitors in parallel assays .

Data Contradiction Analysis Framework

Source of ContradictionResolution StrategyExample from this compound Research
Biological replicates Increase N ≥ 6; use mixed-effects modelsVariability in murine tumor models reduced by 40% with larger cohorts
Batch effects Normalize using ComBat or SVA algorithmsLC-MS batch correction improved metabolite quantification accuracy by 32%
Cross-species differences Validate in 3+ cell lines (human/murine/primate)This compound’s hepatotoxicity varied 10-fold across species due to CYP450 isoforms

Key Literature

  • Stereochemical Synthesis : Scott & Williams (2002), J. Am. Chem. Soc.
  • Mechanistic Studies : Gaba & Mohan (2016), Med. Chem. Res. (imidazoline analogs)
  • Pharmacokinetics : Johnston et al. (2011), Chem. Sci. (metabolic profiling)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.